2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4/c1-24-12-4-2-3-10(7-12)16-21-22-17(26-16)20-15(23)9-25-14-6-5-11(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZWTZREMFQBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the phenoxy group: The phenoxy group can be introduced through nucleophilic substitution reactions using appropriate phenol derivatives.
Acylation: The final step involves the acylation of the oxadiazole ring with 2,4-dichlorophenoxyacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the oxadiazole ring or the phenoxy group, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorinated phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C18H14Cl2N4O3
- Molecular Weight : 396.23 g/mol
- IUPAC Name : 2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
The structure of this compound features a dichlorophenoxy group and an oxadiazole moiety, contributing to its unique reactivity and biological activity.
Pharmacological Potential
Research has indicated that compounds similar to This compound exhibit various pharmacological effects:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can possess significant antimicrobial properties. For instance, derivatives of oxadiazole have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth .
- Anti-inflammatory Effects : The presence of the methoxy group in the structure enhances anti-inflammatory activity. Compounds with similar structures have been explored for their ability to modulate inflammatory pathways .
Case Study: Anticancer Activity
A study investigating the anticancer properties of oxadiazole derivatives found that compounds with similar structural features to This compound exhibited cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation .
Agricultural Applications
The compound's structural characteristics suggest potential use as a pesticide or herbicide. Compounds containing dichlorophenoxy groups are known for their herbicidal properties. Research indicates that such compounds can effectively target specific plant growth pathways without affecting non-target species .
Comparative Data Table
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| This compound | Dichlorophenoxy + Oxadiazole | Antimicrobial, Anti-inflammatory |
| Similar Oxadiazole Derivative | Oxadiazole Ring | Anticancer Activity |
| Dichlorophenoxy Compound | Dichlorophenoxy Group | Herbicidal Properties |
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Structural and Functional Differences
Acetamide Modifications: The 2,4-dichlorophenoxy group is shared with SIN-005 and derivatives in , suggesting a role in hydrophobic interactions. 2-Fluoro-phenoxy in compound 7d reduces steric bulk compared to dichlorophenoxy, possibly enhancing membrane permeability.
Biological Activity Trends :
- Anticancer activity is prominent in dichlorophenyl-oxadiazole derivatives (e.g., ), where chloro groups may stabilize interactions with DNA or kinase targets.
- Antimicrobial activity in benzofuran-oxadiazoles () correlates with thioether linkages, which can disrupt microbial membranes.
Research Findings and Implications
- Anticancer Potential: Derivatives with dichlorophenyl groups () show liver-specific cytotoxicity, suggesting the target compound’s 3-methoxyphenyl may redirect selectivity to other cancer types.
- Enzyme Inhibition : Compounds like SIN-005 and SIN-006 act as screening inhibitors, implying the target compound could modulate similar pathways (e.g., SUMO-activating enzymes).
- Metabolic Stability : The oxadiazole ring resists hydrolysis, but the 3-methoxy group may increase susceptibility to demethylation compared to halogenated analogs.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound features several notable groups:
- Dichlorophenoxy group : Enhances lipophilicity and biological activity.
- Oxadiazole moiety : Known for its broad spectrum of biological activities including anticancer and antimicrobial effects.
- Acetamide functional group : Contributes to the solubility and reactivity of the compound.
Biological Activity Overview
Research has demonstrated that compounds containing the oxadiazole scaffold exhibit a wide range of biological activities. The following table summarizes some key findings related to this compound and its derivatives:
The mechanisms underlying the biological activity of this compound involve:
- Inhibition of cell proliferation : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Antimicrobial action : It disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in bacterial metabolism.
- Anti-inflammatory effects : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of various oxadiazole derivatives, including the target compound. Results indicated that it significantly reduced cell viability in human cancer cell lines such as A431 (skin cancer) and Jurkat (T-cell leukemia), with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that the compound exhibited potent antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics .
Research Findings
Recent literature highlights the importance of structure-activity relationships (SAR) in understanding the biological efficacy of oxadiazole derivatives. Key findings include:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Oxadiazole ring formation : Cyclization of a hydrazide precursor with a carbonyl compound under reflux in solvents like ethanol or DMF .
Acetamide coupling : Reaction of the oxadiazole intermediate with 2,4-dichlorophenoxyacetyl chloride using coupling agents (e.g., HATU) in the presence of a base (e.g., potassium carbonate) .
Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the pure product .
- Critical conditions : Temperature control (<80°C to avoid decomposition), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for coupling steps) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are data discrepancies resolved?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; oxadiazole carbons at ~160–165 ppm) . Discrepancies in integration ratios may require HSQC or DEPT-135 for clarity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z ~460–470) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Antimicrobial screening : Broth microdilution assays against S. aureus and E. coli (MIC values <50 µg/mL indicate promise) .
- Cytotoxicity testing : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., COX-2) using fluorometric substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Methodological Answer :
- Core modifications : Replace the 3-methoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or bulkier substituents (e.g., naphthyl) to enhance target binding .
- Linker optimization : Replace the acetamide linker with sulfonamide or urea groups to modulate solubility and bioavailability .
- Data-driven SAR : Use QSAR models (e.g., CoMFA) to correlate electronic properties (HOMO/LUMO) with activity .
- Example analogs :
| Analog Structure | Key Modification | Bioactivity Trend |
|---|---|---|
| 2-(2,4-Dichlorophenoxy)-N-[5-(4-fluorophenyl)-oxadiazol-2-yl]acetamide | Fluorine substitution | Increased COX-2 inhibition |
| N-[5-(3-Methoxyphenyl)-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide | Methyl extension | Reduced cytotoxicity |
Q. How can contradictory spectral or biological data be systematically addressed?
- Methodological Answer :
- Reproducibility checks : Repeat synthesis with strict stoichiometric control (e.g., anhydrous conditions for coupling steps) .
- Advanced spectroscopy : Use 2D NMR (COSY, NOESY) to resolve overlapping signals in crowded regions (e.g., aromatic protons) .
- Biological validation : Compare results across multiple assays (e.g., ATP-based viability vs. resazurin assays) to confirm cytotoxicity trends .
Q. What strategies optimize synthetic scalability without compromising yield?
- Methodological Answer :
- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for large-scale reactions .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time .
- Process automation : Use flow chemistry for oxadiazole cyclization to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
